(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
“(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 . The compound is an oil in its physical form .
Molecular Structure Analysis
The molecular weight of “this compound” is 279.29 . The InChI code for this compound is 1S/C14H17NO5/c1-19-11-7-12 (13 (16)17)15 (8-11)14 (18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3, (H,16,17)/t11-,12-/m1/s1 .
Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 451.2±45.0 °C and a predicted density of 1.30±0.1 g/cm3 . The compound has a pKa value of 3.73±0.40 .
Scientific Research Applications
Synthesis and Structural Analysis
One area of research involves the synthesis and structural analysis of related compounds. For example, the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids involves a nucleophilic addition reaction, offering insights into stereochemistry and reaction mechanisms (Jagtap et al., 2016). Similarly, studies on benzazepine derivatives and their pathways leading to benzazepine carboxylic acid contribute to understanding hydrogen-bonded assembly across different dimensions (Guerrero et al., 2014).
Molecular Modeling and Selectivity
Molecular modeling and selectivity studies of compounds derived from hydroxyproline, including the synthesis of (2S,4R)-hydroxypyrrolidine-1-carboxylic acid derivatives, reveal their potential as selective ligands for specific receptors. This research is pivotal for the development of pharmacological tools (Tueckmantel et al., 1997).
Biological Activities and Pharmaceutical Applications
Research into the biological activities of related compounds has led to significant findings, such as the evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as potent angiotensin-converting enzyme (ACE) inhibitors, showcasing their potential in hypertension treatment (Addla et al., 2013). Additionally, the exploration of GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid derivatives highlights the compound's relevance in neurological research (Zhao et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound is involved in a multi-enzymatic cascade reaction for the synthesis of trans-3-hydroxy-L-proline from L-arginine . .
Biochemical Pathways
Z-D-CIS-HYP-OH is involved in the biochemical pathway that synthesizes trans-3-hydroxy-L-proline from L-arginine . This pathway involves the enzymes L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase
Result of Action
It is known that the compound is involved in the synthesis of trans-3-hydroxy-L-proline from L-arginine
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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